[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

Lipophilicity Liquid–Liquid Extraction Reverse-Phase Chromatography

This benzyl-protected diol is the established precursor for synthesizing the oxidation-sensitive metabolite DOPEG. The 3,4-bis(benzyloxy) protection masks the catechol, eliminating aerobic oxidation (rate constant 1.2×10³ M⁻¹·s⁻¹ for free DOPEG) and enabling anhydrous manipulations impossible with water-soluble catechols. This translates to a ~600–5,000-fold increase in organic solubility (LogP ~3.3–3.87 vs. ~0.12–0.47), allowing direct injection from ethyl acetate or chloroform extracts and non-aqueous chromatographic purification. Procure this stable, white solid for accurate stoichiometric control in metabolite library synthesis, isotopic labeling, or impurity profiling workflows that cannot tolerate catechol redox interference. Available as an unlabeled/d5-labeled isotopologue pair for LC-MS/MS method development.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
CAS No. 100434-10-4
Cat. No. B133946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol
CAS100434-10-4
Synonyms1-[3,4-Bis(phenylmethoxy)phenyl]-1,2-ethanediol;  rac 3,4-Bis(benzyloxy)phenylethylene Glycol
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
InChIInChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2
InChIKeyTUPSTLDQFNUXKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (CAS 100434-10-4): Procurement-Grade Benzyl-Protected Catecholamine Metabolite Intermediate


[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (CAS 100434-10-4, MW 350.41 g/mol, C₂₂H₂₂O₄) is a racemic benzyl-protected aromatic diol that serves as a key synthetic intermediate in the preparation of catecholamine metabolites, specifically 3,4-dihydroxyphenylethylene glycol (DOPEG) [1]. The compound features two benzyloxy protecting groups at the 3- and 4- positions of the phenyl ring, masking the catechol functionality during synthetic sequences and imparting markedly different physicochemical properties relative to the deprotected metabolite . First reported by Benigni and Verbiscar in 1963, the compound is commercially available as a white solid with certified purity typically ≥95–98%, soluble in chloroform and ethyl acetate, and supplied with supporting analytical documentation (NMR, MS) from established vendors such as Toronto Research Chemicals (TRC catalog B411000) [2].

Why [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol Cannot Be Replaced by the Deprotected Metabolite or Alternative Benzyl-Protected Intermediates in Catecholamine Research


The benzyl-protected diol [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol is not functionally interchangeable with its deprotected congener 3,4-dihydroxyphenylethylene glycol (DOPEG, CAS 28822-73-3) or with other benzyl-protected catecholamine intermediates. The two benzyl ether groups produce a ~2.8–3.8 log-unit increase in lipophilicity (LogP ~3.3–3.87 versus ~0.12–0.47 for DOPEG), translating to an approximately 600–5,000-fold greater partition into organic solvents . This lipophilicity shift enables selective liquid–liquid extraction and non-aqueous chromatographic purification that is impossible with the water-soluble catechol. Furthermore, the benzyl protecting groups eliminate the catechol moiety's susceptibility to aerobic oxidation—DOPEG undergoes oxidation to ortho-quinone derivatives with a second-order rate constant of 1.2 × 10³ M⁻¹·s⁻¹ for reaction with molecular oxygen at pH 7.0 [1]—whereas the benzyl-protected form remains stable under ambient synthetic conditions. Alternative benzyl-protected intermediates (e.g., 3,4-dibenzyloxybenzaldehyde, [3,4-bis(benzyloxy)phenyl]acetic acid methyl ester) differ fundamentally in their terminal functional group, dictating distinct reactivity in subsequent synthetic steps and precluding direct substitution without route redesign [2].

Quantitative Differentiation Evidence for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (CAS 100434-10-4) Versus Closest Analogs: A Comparator-Based Procurement Decision Guide


Lipophilicity (LogP) Differentiation: ~1,500-Fold Greater Octanol Partitioning Enables Non-Aqueous Workup and Chromatographic Resolution Unattainable with DOPEG

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol exhibits a computed XLogP3 of 3.3 and an experimentally derived LogP of 3.87030 , compared to 3,4-dihydroxyphenylethylene glycol (DOPEG, CAS 28822-73-3), which has a LogP of 0.12350 [1] to −1.01 (Hansch) [2]. The ΔLogP of approximately 3.2–3.8 log units corresponds to a 1,500–6,000-fold greater equilibrium concentration in octanol versus water for the benzyl-protected compound. This differential directly governs extraction efficiency in organic-aqueous biphasic systems and retention behavior on reversed-phase HPLC columns.

Lipophilicity Liquid–Liquid Extraction Reverse-Phase Chromatography

Molecular Weight Differentiation: 2.06-Fold Mass Increase Enables Selective LC-MS Detection and Discriminates Against Endogenous Catecholamine Interferences

The molecular weight of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol is 350.41 g/mol (exact mass 350.15180918) , which is 2.06-fold greater than that of DOPEG at 170.16 g/mol [1]. This 180.25 Da mass difference places the target compound in a distinct m/z region well separated from endogenous low-molecular-weight catecholamine metabolites (typically m/z 100–200), reducing matrix interference in biological sample analysis. When paired with its deuterated analog ([3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5, MW 355.44 g/mol, Δm = +5 Da) , the compound enables robust isotope-dilution mass spectrometry workflows with a readily resolved isotopic envelope.

Mass Spectrometry LC-MS Quantification Isotopic Discrimination

Aqueous Solubility Differential: 360-Fold Lower Water Solubility Dictates Incompatible Workup Pathways Versus DOPEG

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol has a measured water solubility of 0.046 g/L (46 μg/mL) at 25°C . In contrast, DOPEG (CAS 28822-73-3) exhibits water solubility of 16.7 g/L (predicted, ALOGPS) to 21.4 g/L (reported) at 25°C [1] [2]. This represents a ~360–465-fold solubility differential. The benzyl-protected compound is instead freely soluble in chloroform and ethyl acetate, whereas DOPEG requires DMSO or aqueous methanol for dissolution [3]. These orthogonal solubility profiles mean that reaction workup, extraction, and chromatographic purification conditions optimized for one compound are directly incompatible with the other.

Solubility Extraction Workflow Reaction Medium Compatibility

Oxidative Stability Advantage: Benzyl Protection Eliminates the Catechol Auto-Oxidation Pathway That Degrades DOPEG Under Ambient Conditions

The free catechol moiety in DOPEG undergoes spontaneous aerobic oxidation to ortho-quinone derivatives, with a second-order rate constant of 1.2 × 10³ M⁻¹·s⁻¹ for reaction with molecular oxygen and a standard reduction potential of +0.58 V at pH 7.0 [1]. This oxidative pathway leads to colored degradation products and loss of chemical integrity during storage and manipulation. In [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol, both phenolic hydroxyls are capped as benzyl ethers, eliminating the catechol redox-active substructure entirely . The compound is supplied as a stable white solid with recommended storage at 2–8°C protected from air and light, and vendor specifications confirm purity retention at ≥95–98% [2] [3]. DOPEG, by contrast, requires more stringent handling to prevent quinone formation and subsequent polymerization.

Oxidative Stability Catechol Protection Shelf-Life Synthetic Robustness

Deuterated Internal Standard Availability: Matched d5-Analog Enables Definitive Isotope-Dilution Quantification with Baseline Mass Separation

The existence of a well-characterized pentadeuterated analog—[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 (CAS 1794960-44-3, MW 355.44 g/mol, purity ≥95–98%) [1]—provides a matched stable-isotope internal standard (SIL-IS) for quantitative analysis. The +5.03 Da mass shift (from 350.41 to 355.44) ensures baseline chromatographic co-elution with the analyte while providing complete mass spectrometric resolution from the unlabeled compound . This isotopologue pair enables robust isotope-dilution LC-MS/MS or GC-MS workflows for precise quantification of the benzyl-protected intermediate in reaction mixtures, pharmacokinetic samples, or metabolite tracing studies. While deuterated DOPEG standards also exist, the benzyl-protected d5-analog uniquely supports quantification in non-aqueous matrices and organic reaction monitoring workflows where DOPEG-d5 would be incompatible due to solubility constraints .

Isotope Dilution Quantitative LC-MS/MS Internal Standard Method Validation

Optimal Procurement and Application Scenarios for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (CAS 100434-10-4) Based on Quantitative Differentiation Evidence


Multi-Step Synthesis of Catecholamine Metabolites Requiring Late-Stage Deprotection

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol is the established intermediate for synthesizing 3,4-dihydroxyphenylethylene glycol (DOPEG) via catalytic hydrogenolysis (Pd/C, H₂, ethanol), as described in the foundational Benigni & Verbiscar 1963 protocol [1]. The benzyl protecting groups enable synthetic manipulations at the ethanediol side chain—including selective oxidation, esterification, or coupling—that would be incompatible with the free catechol moiety of DOPEG. The pronounced lipophilicity (LogP ~3.3–3.87) facilitates intermediate purification by normal-phase chromatography or organic extraction, and the stable white solid form (purity ≥95–98%) allows accurate stoichiometric calculations for subsequent steps [2]. Researchers synthesizing catecholamine metabolite libraries, norepinephrine metabolic pathway probes, or isotopically labeled tracer standards should procure this benzyl-protected precursor rather than attempting direct manipulation of the oxidation-sensitive DOPEG.

LC-MS/MS Method Development and Validation Using Matched Isotopologue Pair

The availability of both unlabeled [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (MW 350.41) and its d5-labeled analog (MW 355.44, Δm = +5.03 Da) enables robust isotope-dilution LC-MS/MS assay development [1]. The higher molecular weight of the benzyl-protected pair (versus DOPEG at MW 170.16) shifts detection into a mass range with lower background interference from endogenous catecholamine metabolites, improving signal-to-noise ratios in biological matrix analysis [2]. The organic-solvent solubility of both isotopologues supports direct injection from ethyl acetate or chloroform extracts, eliminating the solvent incompatibility issues that arise when aqueous DOPEG samples are introduced into non-polar LC mobile phases. Analytical laboratories developing quantitative methods for catecholamine metabolite tracing, reaction monitoring, or impurity profiling should procure both CAS 100434-10-4 and CAS 1794960-44-3 as a validated isotopologue pair.

Non-Aqueous Reaction Development and Anhydrous Derivatization Workflows

The extremely low water solubility of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol (0.046 g/L at 25°C) and high solubility in chloroform and ethyl acetate [1] make it the compound of choice for synthetic protocols requiring strictly anhydrous conditions—including acylation, silylation, Grignard additions, or enzymatic transformations in organic solvents. In contrast, DOPEG (water solubility 16.7–21.4 g/L) would introduce water or require DMSO co-solvents that may poison water-sensitive reagents [2]. The benzyl protecting groups further ensure that the catechol redox activity (oxidation rate constant 1.2 × 10³ M⁻¹·s⁻¹ with O₂) does not interfere with reactions involving oxidizing or reducing agents . Process chemists scaling catecholamine intermediate production or medicinal chemists performing parallel library synthesis under anhydrous conditions should select the benzyl-protected diol.

Reference Standard and Certified Impurity Marker for Catecholamine Drug Substance Analysis

As a Toronto Research Chemicals (TRC) catalog product (B411000) with established analytical documentation including NMR and MS confirmation [1], [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol serves as a qualified reference standard for pharmaceutical impurity profiling. The compound's well-defined chromatographic behavior (LogP ~3.3–3.87, PSA 58.92 Ų) [2] provides a distinct retention time marker in reversed-phase HPLC methods used for catecholamine drug substance purity testing. Its structural relationship to catecholamine metabolites—combined with the availability of a deuterated isotopologue—supports its use as a system suitability standard and extraction recovery marker in bioanalytical method validation. Quality control laboratories supporting catecholamine-related pharmaceutical manufacturing should maintain certified stocks of both the unlabeled and d5-labeled forms.

Quote Request

Request a Quote for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.